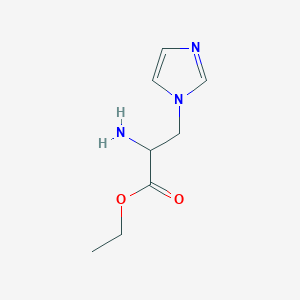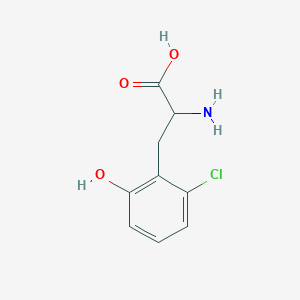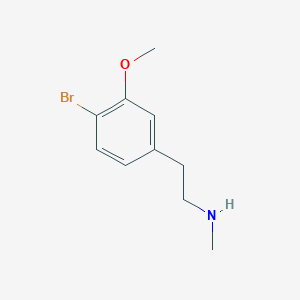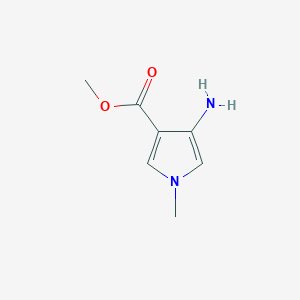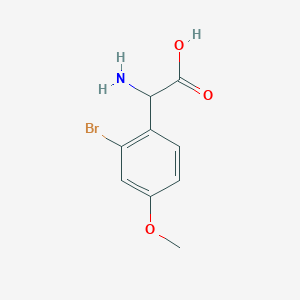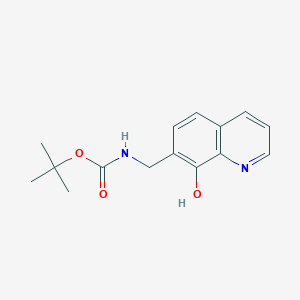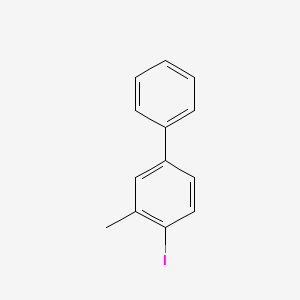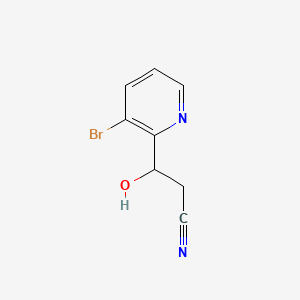
3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile is an organic compound that features a bromopyridine moiety attached to a hydroxypropanenitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile typically involves the reaction of 3-bromopyridine with appropriate reagents to introduce the hydroxypropanenitrile group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally benign reagents and catalysts is often preferred to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Heck reaction and Buchwald-Hartwig coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Palladium catalysts are commonly used in substitution reactions involving aryl halides.
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. For example, bromopyruvic acid, a related compound, targets glyceraldehyde-3-phosphate dehydrogenase, inhibiting its activity . Similar mechanisms may be involved for this compound, depending on its specific applications and targets.
類似化合物との比較
Similar Compounds
3-Bromopyridine: An aryl bromide used as a building block in organic synthesis.
3-Bromoimidazo[1,2-a]pyridine: Synthesized from α-bromoketones and 2-aminopyridine, used in medicinal chemistry.
Uniqueness
3-(3-Bromopyridin-2-yl)-3-hydroxypropanenitrile is unique due to its combination of a bromopyridine moiety with a hydroxypropanenitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C8H7BrN2O |
|---|---|
分子量 |
227.06 g/mol |
IUPAC名 |
3-(3-bromopyridin-2-yl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C8H7BrN2O/c9-6-2-1-5-11-8(6)7(12)3-4-10/h1-2,5,7,12H,3H2 |
InChIキー |
LLNBZUCGTHUTEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C(CC#N)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


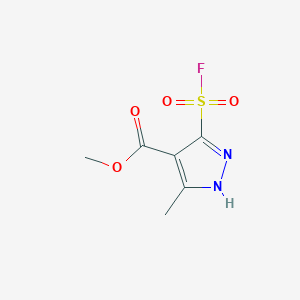
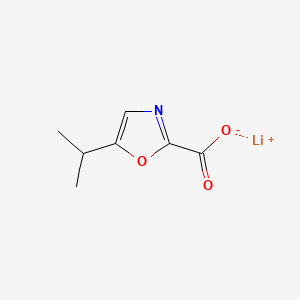
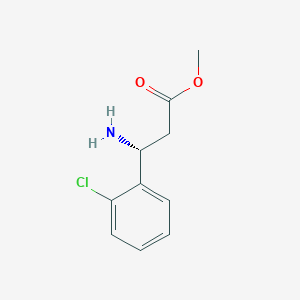
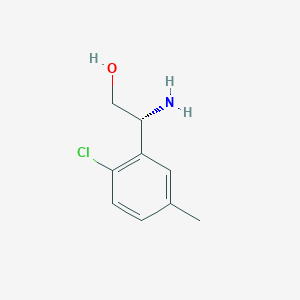
![(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-aminehydrochloride](/img/structure/B13548711.png)
